1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
Description
This compound is a urea derivative featuring a 1-methylindole moiety linked via a hydroxyethyl chain to a 4-(trifluoromethyl)phenyl group. The indole scaffold is known for its role in bioactive molecules, contributing to interactions with hydrophobic pockets in biological targets . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyethyl spacer may improve solubility or hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-25-11-15(14-4-2-3-5-16(14)25)17(26)10-23-18(27)24-13-8-6-12(7-9-13)19(20,21)22/h2-9,11,17,26H,10H2,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQSIVAGJNILOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 1-methyl-1H-indole, undergoes a Friedel-Crafts acylation to introduce the ethyl group at the 3-position.
Hydroxylation: The ethyl group is then hydroxylated to form the 2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl intermediate.
Urea Formation: This intermediate reacts with 4-(trifluoromethyl)phenyl isocyanate under controlled conditions to form the final urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH (Sodium hydride).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is investigated for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying cellular processes and signaling pathways.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator, which could be valuable in drug development for diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethyl group imparts unique characteristics that can be exploited in material science.
Mechanism of Action
The mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can mimic natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The trifluoromethyl group enhances binding affinity and metabolic stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility : Urea derivatives in exhibit yields of 83–88% , suggesting that similar high-yield protocols (e.g., using triphosgene or carbamate intermediates) may apply to the target compound .
- Structural Uniqueness: The indole-hydroxyethyl group differentiates the target from analogs with thiazolyl-piperazinyl () or pyridinyl-morpholino () linkers. This substitution may alter pharmacokinetic properties, such as membrane permeability or target engagement.
Hypothesized Advantages of the Target Compound :
Physicochemical Properties
- Hydrogen-Bonding Capacity: The urea core and hydroxyethyl group provide multiple H-bond donors/acceptors, which may enhance target affinity compared to non-polar analogs.
Biological Activity
The compound 1-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea , also referred to as AST-487, is a member of the indole-derived urea class of compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structure
The molecular formula of AST-487 is , and it features a distinctive structure that includes:
- An indole moiety
- A trifluoromethyl phenyl group
- A urea functional group
AST-487 exhibits properties that make it suitable for biological applications, including:
- Solubility : Moderate solubility in organic solvents
- Stability : Stable under physiological conditions
Anticancer Activity
AST-487 has shown promising anticancer properties in various studies. It primarily acts by targeting specific molecular pathways involved in tumor growth and angiogenesis:
- Mechanism of Action : The compound inhibits key enzymes that facilitate cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Case Study : In vitro studies reported IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating significant cytotoxic effects .
Table 1: Anticancer Activity of AST-487
| Cell Line | IC50 (µM) |
|---|---|
| Pancreatic Cancer | 10 |
| Prostate Cancer | 14 |
| Breast Cancer | 12 |
| Human Leukemia | 1.50 |
Antibacterial Activity
AST-487 also exhibits antibacterial properties against various pathogens:
- Tested Strains : E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics such as ceftriaxone .
Table 2: Antibacterial Efficacy of AST-487
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. faecalis | 29 | 45 |
| P. aeruginosa | 24 | 50 |
| S. typhi | 30 | 40 |
| K. pneumoniae | 19 | 50 |
Other Biological Activities
Research indicates that AST-487 may also possess additional biological activities:
- Antitubercular Activity : Preliminary studies suggest potential effectiveness against Mycobacterium tuberculosis .
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses in cellular models.
The biological activity of AST-487 can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : By inhibiting enzymes involved in nucleotide synthesis and histone modification, AST-487 disrupts cancer cell cycle progression.
- Signal Transduction Pathways : The compound may interfere with pathways that regulate angiogenesis and tumor metastasis.
Q & A
Q. Characterization Techniques :
How do structural modifications influence biological activity?
Advanced
The compound’s diaryl urea scaffold and substituents critically modulate activity:
- Trifluoromethyl Group : Enhances lipophilicity, improving membrane permeability and target engagement .
- Indole Moiety : May interact with hydrophobic pockets in enzymes (e.g., kinase inhibitors) or induce apoptosis via electron-rich aromatic systems .
- Hydroxyethyl Linker : Balances solubility and steric effects; hydroxyl group can participate in hydrogen bonding with targets .
Q. Structure-Activity Relationship (SAR) Insights :
- Substituting the indole’s methyl group with bulkier alkyl chains reduces activity, suggesting steric hindrance .
- Replacing trifluoromethyl with chloro groups lowers lipophilicity, diminishing antiproliferative effects in related compounds .
What experimental designs are optimal for evaluating pharmacokinetic properties?
Advanced
Key Parameters to Assess :
Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .
Metabolic Stability : Incubate with liver microsomes (human/rat); monitor parent compound depletion via LC-MS/MS .
Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure free fraction .
Q. Optimization Strategies :
- Introduce polar groups (e.g., hydroxyl, methoxy) on the phenyl ring to enhance aqueous solubility .
- Replace methylindole with pyridine analogs to reduce CYP450-mediated metabolism .
How can contradictions in biological assay data be resolved?
Advanced
Common discrepancies arise from:
Q. Resolution Workflow :
Dose-Response Repetition : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate.
Orthogonal Assays : Confirm apoptosis (Annexin V/PI staining) alongside cytotoxicity (MTT assay) .
Target Validation : Use siRNA knockdown or CRISPR-edited cells to verify specificity .
What computational methods predict target interactions?
Advanced
Approaches :
Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) .
MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
QSAR Models : Train on antiproliferative data (IC₅₀) to prioritize analogs .
Q. Key Findings :
- The trifluoromethyl group exhibits strong van der Waals interactions with hydrophobic kinase pockets .
- Indole’s NH group forms hydrogen bonds with catalytic lysine residues in kinase ATP-binding sites .
What purification challenges arise during synthesis?
Basic
Common Issues :
- By-Product Formation : Urea dimerization; mitigate via low-temperature reactions (<0°C) .
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → methanol) for polar impurities .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate high-purity crystals .
How can analogs be designed to improve metabolic stability?
Advanced
Strategies :
Q. Validation :
- In vitro t½ improvement from 2.1 to 6.8 hours in human liver microsomes .
What are the limitations in current biological activity data?
Advanced
Gaps Identified :
Q. Recommendations :
- Perform transcriptomic profiling (RNA-seq) to identify differentially expressed pathways .
- Conduct kinase panel screens (e.g., DiscoverX) to map inhibitory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
